Product packaging for OXALYL MONOGUANYLHYDRAZIDE(Cat. No.:CAS No. 89797-67-1)

OXALYL MONOGUANYLHYDRAZIDE

Cat. No.: B1605885
CAS No.: 89797-67-1
M. Wt: 146.11 g/mol
InChI Key: MZTBSNRMAPZWRT-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Chemical Research

Oxalyl monoguanylhydrazide holds a position of interest in modern chemical research primarily due to its hybrid structure, which combines the functionalities of an oxalyl group and a guanylhydrazone moiety. This unique combination suggests its potential as a versatile building block in organic synthesis and medicinal chemistry. It is recognized as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. thermofisher.com The presence of multiple nitrogen and oxygen atoms allows it to act as a potential ligand in coordination chemistry, a characteristic that is actively explored in the broader class of hydrazones. wikipedia.orgchemimpex.com The guanylhydrazone portion of the molecule is of particular note, as this class of compounds has been investigated for a range of biological activities. shd-pub.org.rs

Historical Trajectory of Related Oxalyl and Hydrazide Chemistry

The chemistry of hydrazides, a core component of this compound, has a long history, with the first synthesis of formic and acetic acid hydrazides reported in 1895. mdpi.com Over the decades, hydrazides have proven to be exceptionally useful synthons for creating a wide variety of heterocyclic compounds. mdpi.com The related compound, oxalyl dihydrazide, can be synthesized by reacting an oxalate (B1200264) ester with hydrazine (B178648) hydrate (B1144303). wikipedia.org This method highlights a common synthetic route for this class of compounds. The reactions of hydrazides with carbonyl-containing compounds have been extensively studied as a versatile method for both synthesis and structural analysis. cdnsciencepub.com The development of oxalyl chloride in 1892 provided a key reagent for creating oxalyl derivatives. wikipedia.org This historical foundation in hydrazide and oxalyl chemistry provides the fundamental principles upon which the synthesis and potential applications of this compound are based.

Current Research Frontiers and Prospective Directions for this compound

Current research frontiers for this compound are largely extrapolated from the broader investigation into guanylhydrazones and other hydrazide derivatives. A significant area of exploration is their potential antimicrobial and antifungal properties. shd-pub.org.rs Studies on various guanylhydrazone analogues have demonstrated promising activity against different pathogens. shd-pub.org.rsresearchgate.net For instance, certain novel guanylhydrazones have shown excellent antibacterial activities against Staphylococcus aureus and Micrococcus luteus. shd-pub.org.rs

Furthermore, the guanylhydrazone scaffold is being explored for its role in developing agents for diseases such as Alzheimer's, with some derivatives showing potential as acetylcholinesterase inhibitors. rsc.org Research into lipophilic guanylhydrazone analogues has also indicated their potential as trypanocidal agents, which could be crucial in the fight against diseases like sleeping sickness and Chagas disease. researchgate.net

Given that this compound is a key intermediate, its future research will likely focus on its incorporation into more complex molecules to explore these therapeutic areas. thermofisher.comsmolecule.com The synthetic versatility of the hydrazide group allows for its use in creating diverse molecular libraries for screening against various biological targets. mdpi.com

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₆N₄O₃ chemical-suppliers.eufishersci.com
Molecular Weight146.106 g/mol fishersci.comguidechem.com
Physical FormWhite to almost white crystalline powder fishersci.comguidechem.com
IUPAC Name2-[2-(diaminomethylidene)hydrazinyl]-2-oxoacetic acid fishersci.comamericanchemicalsuppliers.com
CAS Number89797-67-1 chemical-suppliers.euguidechem.com

Synonyms for this compound

SynonymReference
MONOGUANILHIDRAZIDA DE OXALILO guidechem.com
옥살릴모노구아닐하이드라지드 guidechem.com
2-(diaminomethylene)hydrazinoacetic acid chemical-suppliers.eu
4-pyrazolino-2-butanone chemical-suppliers.euamericanchemicalsuppliers.com
ethanedioic acid,1-2-aminoiminomethyl hydrazide fishersci.com
1-oxaloamino guanidine (B92328) fishersci.com
n'-carbamimidoylhydrazinecarbonyl formic acid fishersci.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N4O3 B1605885 OXALYL MONOGUANYLHYDRAZIDE CAS No. 89797-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(diaminomethylidene)hydrazinyl]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O3/c4-3(5)7-6-1(8)2(9)10/h(H,6,8)(H,9,10)(H4,4,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTBSNRMAPZWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)NN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292315
Record name NSC81670
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89797-67-1
Record name NSC81670
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC81670
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Oxalyl Monoguanylhydrazide

Conventional Synthetic Routes and Mechanistic Considerations

The synthesis of oxalyl monoguanylhydrazide can be approached through established principles of nucleophilic acyl substitution, where a nucleophilic hydrazine (B178648) derivative attacks an electrophilic oxalic acid precursor.

A primary and plausible route to this compound involves the reaction between aminoguanidine (B1677879) and a highly reactive oxalic acid derivative, such as oxalyl chloride or ethyl oxalyl monochloride. researchgate.netguidechem.com In this reaction, the terminal amino group of aminoguanidine acts as the nucleophile, attacking one of the carbonyl carbons of the oxalic acid precursor.

The reaction with oxalyl chloride is vigorous and would likely be performed in an inert solvent like dichloromethane (B109758) at low temperatures to control the reactivity and prevent disubstitution. researchgate.netresearchgate.net The mechanism proceeds via a nucleophilic acyl substitution, where the aminoguanidine displaces a chloride leaving group. The use of a base may be required to scavenge the HCl byproduct. A significant challenge is controlling the stoichiometry to favor the monosubstituted product over the symmetrically disubstituted oxalyldihydrazide.

Alternatively, using a mono-activated precursor like ethyl oxalyl monochloride provides a more controlled reaction. guidechem.com Here, the more reactive acyl chloride end would react preferentially with aminoguanidine, leaving the ester group intact, which can then be hydrolyzed in a subsequent step if the free acid is desired. Guanylhydrazones are typically prepared by refluxing a ketone or aldehyde with aminoguanidine hydrochloride in a mixture of methanol (B129727) and acetic acid. nih.gov

A common and effective method for synthesizing related hydrazides involves the use of oxalate (B1200264) esters, such as diethyl oxalate. wikipedia.orggoogle.com This approach can be adapted for this compound by reacting diethyl oxalate with aminoguanidine. The reaction is a nucleophilic acyl substitution where the nucleophilic aminoguanidine attacks a carbonyl carbon of the diethyl oxalate, resulting in the displacement of an ethoxide leaving group.

This method is generally carried out in an alcoholic solvent at room temperature or with gentle heating. wikipedia.org A key consideration in this synthesis is the molar ratio of the reactants. An excess of the oxalate ester could lead to the formation of the undesired disubstituted product, while a carefully controlled 1:1 stoichiometry is necessary to maximize the yield of the monoguanylhydrazide derivative. The analogous synthesis of oxalyldihydrazide from hydrazine hydrate (B1144303) and an oxalate ester proceeds readily in an alcoholic solution. wikipedia.org

Optimization and Scalability of Synthetic Protocols

The successful synthesis of this compound on a larger scale requires careful optimization of reaction parameters to maximize both yield and purity.

Research into the synthesis of the closely related compound oxalyl dihydrazide offers valuable insights into potential optimization strategies. A patented process for oxalyl dihydrazide found that using distilled water as the reaction medium instead of ethanol (B145695) produced significantly higher yields. google.com The reaction between diethyl oxalate and hydrazine in water resulted in an immediate and quantitative precipitation of the product. google.com Temperature control was also identified as a critical factor.

The following table, based on data from the synthesis of oxalyl dihydrazide, illustrates the effect of reaction conditions on yield. google.com

ReactantsSolventTemperature (°C)Yield (%)
Diethyl Oxalate, HydrazineEthanolRoom TempLower Yield (unspecified)
Diethyl Oxalate, HydrazineDistilled Water30-70>88
Diethyl Oxalate, HydrazineDistilled Water40-60Optimal (unspecified)

For scalability, controlling factors such as reactant concentration, addition rate, temperature, and agitation are crucial to ensure consistent product quality and yield while managing the exothermic nature of the reaction.

Modern synthetic chemistry emphasizes the use of environmentally benign methods. While specific green chemistry protocols for this compound are not documented, principles applied to the synthesis of other hydrazones are highly relevant. ekb.egajgreenchem.com These methods focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Key green approaches applicable to this synthesis include:

Aqueous Synthesis : Replacing traditional organic solvents with water can significantly reduce environmental impact and may improve yields, as seen in the synthesis of oxalyl dihydrazide. google.comorientjchem.org

Ultrasonic and Microwave Irradiation : The use of ultrasonic waves or microwave heating can accelerate reaction rates, leading to shorter reaction times and often higher yields with less energy consumption compared to conventional refluxing. ekb.egmdpi.com Studies on other hydrazones have shown these techniques to be effective. ekb.egajgreenchem.com

Solvent-Free Reactions : In some cases, reactions can be carried out by irradiating a mixture of the neat reactants without any solvent, which completely eliminates solvent waste. ajgreenchem.com

Electrochemical Methods : Electrochemical synthesis offers a modern, oxidant-free, and metal-free approach for forming certain bonds and has been successfully applied to the synthesis of other nitrogen-containing heterocycles from hydrazones. rsc.org

Purification and Isolation Strategies for this compound

Effective purification is critical to obtaining a product of high purity. Strategies for purifying this compound can be inferred from methods used for analogous compounds.

A straightforward method involves recrystallization . For oxalyl dihydrazide, a pure product was obtained by simple filtration, washing, and subsequent recrystallization from hot water, which yielded a product with a correct elemental analysis. google.com

For other guanylhydrazones, more complex, multi-step purification protocols have been developed. A patent for the purification of ambazone, a guanylhydrazone, details a two-step process to remove impurities. google.comgoogle.comwipo.int This method could serve as a model for this compound.

Extraction/Washing : The crude product is first treated with a non-polar solvent to remove specific non-polar impurities. google.comgoogle.com

Recrystallization : The product is then recrystallized from a mixture of a polar aprotic solvent and a lower aliphatic alcohol. google.comgoogle.com

The table below summarizes the conditions used in the patented purification of ambazone, which could be adapted for this compound. google.com

Purification StepSolvent SystemRatio (Crude:Solvent)Temperature (°C)
Step 1: Maceration Toluene1:3 (w/v)40
Step 2: Recrystallization N,N-Dimethylformamide / Methanol1:2:4 (w/v/v)55-60

Another effective technique for purifying guanylhydrazones involves an acid-base extraction . The basic guanylhydrazone is partitioned into an acidic aqueous layer, allowing organic impurities to be washed away with an immiscible organic solvent. nih.gov The aqueous layer is then neutralized, causing the pure product to precipitate, which can be collected by filtration. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of Oxalyl Monoguanylhydrazide

Vibrational Spectroscopy Applications for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a rapid and powerful tool for identifying the functional groups present within a molecule. By probing the vibrational modes of chemical bonds, these methods provide a characteristic "fingerprint" of the compound. For Oxalyl Monoguanylhydrazide, IR spectroscopy is particularly effective for detecting polar bonds, which are abundant in its structure.

The key functional groups—carboxylic acid (O-H and C=O), amide (N-H and C=O), and guanyl (C=N and N-H)—each exhibit characteristic absorption bands. The carboxylic acid O-H stretch is typically a very broad band, often spanning from 2500 to 3300 cm⁻¹, which can overlap with other stretching vibrations. libretexts.org The N-H stretching vibrations of the hydrazide and guanyl groups are expected in the 3100-3500 cm⁻¹ region. utdallas.edu The spectrum would also be characterized by strong carbonyl (C=O) stretching absorptions from both the carboxylic acid and the amide linkage, typically appearing in the 1650-1760 cm⁻¹ range. libretexts.orgfiveable.me The C=N stretch of the guanyl group and various N-H bending modes contribute to the complexity of the fingerprint region (below 1500 cm⁻¹). osti.gov

While specific experimental data for this compound is not widely published, a table of expected vibrational frequencies can be compiled based on established group frequencies and data from structurally similar compounds. osti.govbeilstein-journals.org

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

Wavenumber (cm⁻¹)BondFunctional GroupIntensity/Description
3500 - 3200N-H StretchGuanyl (NH₂), Hydrazide (NH)Medium-Strong, Multiple Bands
3300 - 2500O-H StretchCarboxylic AcidStrong, Very Broad
~1730C=O StretchCarboxylic AcidStrong
~1680C=O StretchAmide (Oxalyl)Strong
~1650C=N StretchGuanylMedium-Strong
1620 - 1550N-H BendAmine / AmideMedium
1440 - 1395O-H BendCarboxylic AcidMedium
1320 - 1210C-O StretchCarboxylic AcidMedium

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. wikipedia.orglibretexts.org Through ¹H and ¹³C NMR, one can determine the number of chemically distinct protons and carbons, their connectivity, and their chemical environment.

For this compound (HOOC-CO-NH-NH-C(=NH)NH₂), the ¹H NMR spectrum is expected to show several distinct signals corresponding to the protons of the carboxylic acid (OH), the two hydrazide nitrogens (NH), and the guanyl group (NH and NH₂). These protons are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in Three distinct carbon signals are anticipated: two for the carbonyl carbons of the oxalyl moiety and one for the guanyl carbon. The carbonyl carbons are expected to resonate at the downfield end of the spectrum (160-180 ppm) due to the strong deshielding effect of the oxygen atoms. The guanyl carbon (C=N) would also be found downfield, typically in the 150-160 ppm range.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Predicted Chemical Shift (δ, ppm)Proton AssignmentMultiplicityNotes
11.0 - 13.0HOOC-Broad SingletAcidic proton, position is concentration dependent.
9.0 - 10.5-CO-NH -NH-Broad SingletAmide proton.
7.5 - 9.0-NH-NH -C=Broad SingletHydrazide proton.
6.5 - 8.0=C(NH )NH₂ Broad SingletGuanyl protons, may show multiple broad signals due to restricted rotation and exchange.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Predicted Chemical Shift (δ, ppm)Carbon AssignmentNotes
~170C OOHCarboxylic acid carbonyl.
~162-C O-NH-Amide carbonyl.
~157C (=NH)NH₂Guanyl carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, which can confirm its molecular formula, and offers structural clues through the analysis of its fragmentation patterns. libretexts.org

For this compound, with a molecular formula of C₃H₆N₄O₃, the calculated monoisotopic molecular weight is 146.0440 g/mol . fishersci.com High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Under electron ionization (EI), the molecule would generate a molecular ion (M⁺˙) at m/z 146. Subsequent fragmentation would likely involve the cleavage of the molecule's weaker bonds. Common fragmentation pathways would include the loss of small, stable neutral molecules or radicals such as H₂O (from the carboxylic acid), CO, COOH, and portions of the guanylhydrazide side chain.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IdentityProposed Neutral Loss
146[C₃H₆N₄O₃]⁺˙Molecular Ion (M⁺˙)
129[C₃H₅N₄O₂]⁺[OH]
101[C₂H₅N₄O]⁺[COOH]
87[CH₃N₄O]⁺[OCCO]
73[CH₅N₄]⁺[C₂O₃]
59[CH₅N₃]⁺[C₂O₃, NH]
45[COOH]⁺[C₂H₅N₄O]
43[H₂NCNH]⁺[C₂H₃O₃N]

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. wikipedia.org This technique measures the diffraction pattern of X-rays passing through a single crystal, which allows for the calculation of electron density and thus the precise positions of atoms, bond lengths, bond angles, and torsional angles. nih.gov

Although a published crystal structure for this compound is not currently available, this analysis would be invaluable. It would confirm the predicted connectivity and provide detailed insight into the molecule's conformation. Key structural questions that X-ray crystallography could answer include the planarity of the oxalyl hydrazide backbone and the geometry around the guanyl group. Furthermore, it would reveal the intricate network of intermolecular interactions, particularly the hydrogen bonds formed by the carboxylic acid, amide, and guanyl groups, which dictate the crystal packing and solid-state properties of the material. d-nb.info

Table 5: Crystallographic Parameters Potentially Obtainable for this compound

ParameterInformation Provided
Crystal SystemThe basic geometric classification of the crystal (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry elements present within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal lattice.
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C=O, C-N, N-N).
Bond Angles (°)Angles between adjacent bonds, defining the molecule's geometry.
Torsion Angles (°)Angles describing the rotation around bonds, defining the overall conformation.
Hydrogen Bond GeometryDistances and angles of intermolecular hydrogen bonds.

Reactivity Profile and Reaction Mechanism Investigations of Oxalyl Monoguanylhydrazide

Fundamental Reactivity Patterns

The reactivity of oxalyl monoguanylhydrazide is dictated by the interplay of its constituent functional groups. The molecule possesses multiple sites susceptible to both nucleophilic and electrophilic attack, paving the way for a diverse range of chemical reactions.

The structure of this compound features several nucleophilic and electrophilic centers, which are key to understanding its reactivity.

Nucleophilic Sites:

The terminal amino group of the guanyl moiety is strongly nucleophilic due to the presence of lone pairs on the nitrogen atoms and the resonance stabilization of the resulting conjugate acid. ineosopen.orgscripps.edu

The hydrazide nitrogens also possess lone pairs and can act as nucleophiles.

The oxygen atoms of the oxalyl carbonyl groups are also considered nucleophilic centers. ineosopen.org

Electrophilic Sites:

The carbonyl carbons of the oxalyl group are highly electrophilic and are susceptible to attack by nucleophiles. This is a common feature of acyl chlorides and related derivatives. wikipedia.orgguidechem.com

The central carbon atom of the guanyl group can also exhibit electrophilic character, particularly when protonated or activated. ineosopen.org

The interplay of these sites is crucial for the molecule's role in various chemical reactions. The guanidine (B92328) moiety, being strongly basic with a pKa of around 13.6 for the parent compound, can influence the reactivity of the entire molecule by affecting its protonation state. scripps.edu

Table 1: Predicted Nucleophilic and Electrophilic Sites in this compound

SiteTypeRationale
Guanyl NitrogensNucleophilicHigh electron density and lone pair availability. ineosopen.orgscripps.edu
Hydrazide NitrogensNucleophilicPresence of lone pairs on nitrogen atoms.
Carbonyl OxygensNucleophilicLone pairs on oxygen atoms. ineosopen.org
Carbonyl CarbonsElectrophilicPolarization of the C=O bond. wikipedia.orgguidechem.com
Guanyl CarbonElectrophilicSusceptible to attack, especially upon activation. ineosopen.org

The presence of both nucleophilic hydrazide and electrophilic carbonyl groups within the same molecule makes this compound a prime candidate for intra- and intermolecular condensation and cyclization reactions. These reactions are often used to synthesize various heterocyclic compounds, which are of significant interest in medicinal chemistry. nih.govclockss.org

Guanylhydrazones, which are structurally related to this compound, are known to undergo cyclization to form various heterocyclic systems. For instance, they can be used to synthesize triazole derivatives. tandfonline.com Similarly, oxalyl dihydrazide reacts with aldehydes and ketones to form dihydrazones, which can be further cyclized. cdnsciencepub.com

Given these precedents, it is highly probable that this compound can react with various carbonyl-containing compounds, such as aldehydes, ketones, and esters, to form hydrazone intermediates. These intermediates can then undergo intramolecular cyclization to yield a variety of five- and six-membered heterocyclic rings, including triazoles, oxadiazoles, and pyrazoles. The specific heterocyclic system formed would depend on the reaction conditions and the nature of the reacting partner. For example, reaction with a β-dicarbonyl compound could lead to the formation of a pyrazole (B372694) ring.

This compound as a Versatile Synthetic Reagent and Building Block

The unique combination of functional groups in this compound makes it a potentially valuable building block in organic synthesis for the construction of more complex molecules. nih.govacs.org

This compound can serve as a scaffold for the synthesis of novel hydrazide derivatives. The nucleophilic sites on the guanyl and hydrazide moieties can be targeted for derivatization. For instance, the terminal amino group of the guanyl moiety could be acylated, alkylated, or reacted with sulfonyl chlorides to introduce a variety of substituents. These modifications could be used to modulate the biological activity or physical properties of the resulting compounds.

Hydrazides are known to be important intermediates in the synthesis of various biologically active molecules. mdpi.com The derivatization of this compound could therefore provide access to new chemical entities with potential therapeutic applications.

This compound can also be used to introduce both an oxalyl and a guanyl moiety into a larger organic molecule in a single step. This could be particularly useful in the synthesis of complex natural products or their analogs. The guanyl group is a common feature in many biologically active natural products and pharmaceuticals. scripps.edunih.gov The ability to introduce this group along with an oxalyl linker could streamline synthetic routes and allow for the rapid generation of molecular diversity.

For example, the hydrazide end of the molecule could be reacted with an electrophilic center in a larger molecule, thereby tethering the oxalyl-guanyl unit. The pendant guanyl group could then participate in further transformations or act as a key pharmacophore.

Kinetic and Thermodynamic Studies of this compound Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into reaction mechanisms, allowing for the optimization of reaction conditions and the prediction of product distributions. nih.gov For a hypothetical reaction, such as the cyclization of an this compound-derived hydrazone, kinetic studies would help to determine the rate law and the activation energy of the reaction. This information would be valuable for understanding the transition state of the reaction and for identifying the factors that influence the reaction rate.

Thermodynamic studies would provide information on the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the reaction. A negative ΔG would indicate a spontaneous reaction, while the values of ΔH and ΔS would reveal whether the reaction is enthalpically or entropically driven.

Table 2: Hypothetical Thermodynamic Parameters for a Cyclization Reaction

ParameterDescriptionPotential Implications for Cyclization
ΔG (Gibbs Free Energy) Overall spontaneity of the reaction.A negative value would indicate a favorable ring-closing process.
ΔH (Enthalpy) Heat change of the reaction.An exothermic reaction (negative ΔH) would be favored.
ΔS (Entropy) Change in disorder.Cyclization reactions often have a negative ΔS due to loss of rotational freedom.
Ea (Activation Energy) Minimum energy required for reaction.A lower Ea would imply a faster reaction rate.

It is important to note that these are general considerations, and the actual kinetic and thermodynamic parameters would need to be determined experimentally for specific reactions of this compound.

Coordination Chemistry of Oxalyl Monoguanylhydrazide

Potential Academic Applications of Oxalyl Monoguanylhydrazide Coordination Complexes

Exploration in Catalytic Systems

Investigation in Advanced Materials Science

Similarly, the investigation of this compound in the field of advanced materials science appears to be an unexplored area. There are no available studies on its incorporation into polymers, nanoscale materials, or other advanced material frameworks. The synthesis and characterization of materials derived from the broader family of guanylhydrazones have been reported in the context of energetic materials or materials with specific biological activities, but these findings are not directly applicable to this compound.

Studies in Bioinorganic Chemistry focusing on Molecular Interactions

The field of bioinorganic chemistry often investigates the interaction of metal-containing compounds with biological systems. Aromatic guanylhydrazones have been studied for their interactions with biomolecules, such as their ability to bind to heme and influence antibody polyreactivity. However, specific bioinorganic studies centered on the molecular interactions of this compound are absent from the current body of scientific literature. Research on related Schiff bases derived from oxalyldihydrazide has explored their coordination chemistry and magnetic properties, but this does not provide direct insight into the bioinorganic profile of this compound.

Theoretical and Computational Chemistry Studies of Oxalyl Monoguanylhydrazide

Quantum Chemical Investigations of Electronic Structure and Properties

Quantum chemical calculations serve as a powerful tool for elucidating the intrinsic properties of molecules, providing insights that are often difficult to obtain through experimental means alone. For Oxalyl Monoguanylhydrazide, methods like Density Functional Theory (DFT) would be highly suitable for investigating its electronic structure and related properties, offering a balance between computational cost and accuracy. researchgate.netmdpi.com

Geometry Optimization and Conformational Landscape Analysis

The first step in the computational study of any molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For a flexible molecule like this compound, this is followed by a conformational landscape analysis to identify all stable, low-energy conformers. nih.gov This analysis is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.

The conformational space of this compound would be explored by systematically rotating the single bonds within the molecule, particularly the C-C, C-N, and N-N bonds of the oxalyl hydrazide backbone, and the C-N bond of the guanyl group. Each rotation generates a new potential conformer, whose geometry is then optimized to find the nearest local energy minimum. High-level quantum chemistry calculations would be employed to accurately determine the geometries and relative energies of these conformers. acs.org Studies on similar acyclic hydrazides have shown a preference for gauche conformations around the N-N bond due to repulsive interactions between lone pairs on the adjacent nitrogen atoms. mdpi.comimperial.ac.uk

Illustrative Data Table: Disclaimer: The following data is hypothetical and serves to illustrate the expected results from a conformational analysis. Actual values would need to be determined by specific quantum chemical calculations.

ConformerDihedral Angle (OC-CO-N)Dihedral Angle (CO-N-N)Relative Energy (kcal/mol)
1 180° (anti)90° (gauche)0.00
2 0° (syn)90° (gauche)1.52
3 180° (anti)180° (anti)3.10
4 0° (syn)0° (syn)5.89

Electronic Excitation and Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of vertical electronic excitations from the ground state to various excited states, it is possible to predict the wavelength of maximum absorption (λmax) and the intensity of these transitions.

For this compound, the primary electronic transitions are expected to be of the n → π* type, involving the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to an anti-bonding π* orbital associated with the carbonyl (C=O) and guanyl (C=N) groups. The precise energies of these transitions would be influenced by the molecule's conformation. nih.gov Additionally, vibrational spectroscopy, such as Infrared (IR) and Raman, can be computationally predicted by calculating the harmonic frequencies of the optimized geometry. These predicted spectra can aid in the interpretation of experimental data and provide characteristic vibrational signatures for different conformers. scielo.br

Illustrative Data Table: Disclaimer: The following data is hypothetical and intended to illustrate the kind of results obtained from TD-DFT calculations.

ExcitationWavelength (λmax, nm)Oscillator Strength (f)Major Contribution
S0 → S12850.05n(O) → π(C=O)
S0 → S22400.12n(N) → π(C=N)
S0 → S32100.45π → π*

Molecular Orbital Analysis and Bonding Characteristics

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. dergipark.org.tr

In this compound, the HOMO is expected to be localized primarily on the electron-rich guanylhydrazide portion of the molecule, specifically involving the lone pairs of the nitrogen atoms. nih.govasianpubs.org The LUMO is likely to be centered on the electron-deficient oxalyl group, particularly the π* orbitals of the two carbonyl groups. A small HOMO-LUMO gap would suggest a molecule that is relatively reactive and polarizable. dergipark.org.tr Further analysis using methods like Natural Bond Orbital (NBO) can provide detailed information about charge distribution, hyperconjugative interactions, and the nature of the chemical bonds within the molecule. dergipark.org.tr

Illustrative Data Table: Disclaimer: The following data is hypothetical and for illustrative purposes only.

OrbitalEnergy (eV)Primary Localization
HOMO-6.2Guanyl and Hydrazide Nitrogens
LUMO-1.5Oxalyl Carbonyl Groups
HOMO-1-7.1Hydrazide and Carbonyl Oxygens
LUMO+1-0.8Guanyl Carbon and Nitrogens
HOMO-LUMO Gap 4.7

Reaction Mechanism Simulations for Chemical Transformations

Computational chemistry provides a powerful lens through which to study the detailed pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and the transition states that connect them, offering a comprehensive understanding of the reaction mechanism. mdpi.com

Transition State Characterization and Energy Profile Mapping

To study a potential chemical transformation of this compound, such as an intramolecular cyclization or decomposition, computational methods would be used to locate the structure of the transition state (TS). The TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Its geometry is optimized, and a frequency calculation is performed to confirm the presence of a single imaginary frequency corresponding to the motion along the reaction path.

Once the reactants, products, and transition state(s) are identified, an energy profile can be constructed. This profile maps the change in Gibbs free energy as the reaction progresses, with the energy difference between the reactants and the transition state defining the activation energy (ΔG‡). A lower activation energy indicates a faster reaction. For a hypothetical intramolecular cyclization of this compound, the energy profile would reveal whether the reaction is thermodynamically favorable (exergonic) and kinetically feasible.

Illustrative Data Table: Disclaimer: The following data is hypothetical and represents a plausible energy profile for a generic intramolecular reaction.

SpeciesRelative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactant (this compound)0.00.0
Transition State+25.4+26.1
Product (Cyclized)-15.8-14.9

Solvent Effects on Reaction Pathways

Chemical reactions are typically carried out in a solvent, which can have a profound effect on reaction rates and even alter the preferred reaction pathway. researchgate.net Computational models can account for these solvent effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve including a number of individual solvent molecules in the calculation.

The influence of the solvent is primarily due to the differential stabilization of the reactants, transition state, and products. mdpi.com For a reaction involving this compound, a polar solvent would be expected to stabilize charged or highly polar species. If the transition state is more polar than the reactants, a polar solvent will lower the activation energy and accelerate the reaction. Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction rate will decrease. asianpubs.org Studying a reaction in a range of solvents with varying polarities (e.g., water, ethanol (B145695), and a non-polar solvent like hexane) would provide insight into how the reaction pathway can be controlled. researchgate.net

Illustrative Data Table: Disclaimer: This hypothetical data illustrates how solvent polarity might influence the activation energy of a reaction.

SolventDielectric ConstantActivation Energy (ΔG‡, kcal/mol)
Gas Phase1.026.1
Hexane1.925.5
Ethanol24.522.1
Water78.420.8

Molecular Dynamics Simulations for Conformational Dynamics

Similarly, there is no readily available information regarding molecular dynamics simulations performed to investigate the conformational dynamics of this compound. This area of study, which would provide insights into the molecule's flexibility, solvent interactions, and accessible conformations over time, appears to be unexplored or unpublished.

Due to the absence of research in these specific areas, no data tables or detailed findings can be presented.

Analytical Methodologies for Oxalyl Monoguanylhydrazide and Its Derivatives

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. For a polar and multifunctional compound like Oxalyl Monoguanylhydrazide, both high-performance liquid chromatography and, for its volatile derivatives, gas chromatography are applicable.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile and thermally labile compounds like this compound. The inherent polarity of the molecule makes reversed-phase HPLC a suitable approach.

A developed method for a series of aromatic guanylhydrazones utilized octadecyl or diisopropyloctyl reversed-phase columns nih.gov. The mobile phase consisted of an acetonitrile gradient in water, supplemented with ion-pairing agents like heptane sulfonate and tetramethylammonium chloride, and acidified with phosphoric acid nih.gov. Such a method could likely be adapted for this compound, with adjustments to the gradient and mobile phase composition to achieve optimal separation from impurities.

For the quantification of hydrazine (B178648) and its derivatives, pre-column derivatization is a common strategy to enhance UV absorbance or fluorescence, thereby increasing sensitivity. Reagents like p-dimethylaminobenzaldehyde are used to form hydrazones, which have strong chromophores ciac.jl.cn. A similar derivatization approach could be employed for this compound, targeting the hydrazide functional group. The resulting derivative can then be separated and quantified using a standard reversed-phase column (e.g., ODS) with a mobile phase of acetonitrile and an acidic aqueous buffer, with detection at a specific wavelength, for instance, 480 nm ciac.jl.cn.

Table 1: Hypothetical HPLC Parameters for this compound Analysis (based on related compounds)

Parameter Condition Rationale/Reference
Column C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm Standard for reversed-phase chromatography of polar compounds. nih.govciac.jl.cn
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile Gradient elution allows for the separation of compounds with a range of polarities. nih.govciac.jl.cn
Flow Rate 1.0 mL/min A typical flow rate for analytical HPLC. ciac.jl.cn
Detection UV-Vis at 254 nm or after derivatization (e.g., 480 nm) Aromatic nature may allow for direct UV detection; derivatization enhances sensitivity. ciac.jl.cn
Injection Volume 10-30 µL Standard injection volume for analytical HPLC. ciac.jl.cn

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. ciac.jl.cn |

Gas Chromatography (GC) is generally reserved for volatile and thermally stable compounds. Direct analysis of this compound by GC is not feasible due to its low volatility and potential for thermal decomposition. However, derivatization to form more volatile and stable analogues can enable GC analysis.

For instance, hydrazine and its derivatives are often analyzed by GC after derivatization with reagents like pentafluorobenzaldehyde (PFB) nih.gov. This reaction forms a stable, volatile derivative that can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification nih.gov. The derivatization of this compound would likely target the reactive hydrazide group. The resulting derivative could then be separated on a capillary GC column, such as a DB-35 or a 624-type column, and detected using a flame ionization detector (FID) or a mass spectrometer chromforum.org.

Table 2: Potential GC Method Parameters for a Volatile Derivative of this compound

Parameter Condition Rationale/Reference
Derivatization Reagent Pentafluorobenzaldehyde (PFB) Forms stable and volatile derivatives with hydrazines. nih.gov
Column DB-35 or similar mid-polarity capillary column, 30 m x 0.53 mm, 1.0 µm film Provides efficient separation for a range of derivatized compounds.
Carrier Gas Helium or Nitrogen Inert carrier gases commonly used in GC.
Injection Mode Split/Splitless Chosen based on the concentration of the analyte.
Temperature Program Initial oven temperature held, then ramped to a final temperature. Optimizes separation of the derivative from other components.

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for structural confirmation. nih.gov |

Spectrophotometric and Spectrofluorometric Quantification Methods

Spectrophotometric and spectrofluorometric methods offer simpler and often more rapid alternatives to chromatography for quantification, although they may lack the same degree of selectivity. These techniques typically rely on a chemical reaction that produces a colored or fluorescent product in proportion to the concentration of the analyte.

For hydrazides and guanylhydrazones, several such methods have been developed. A method for the simultaneous determination of hydrazine and hydrazides uses trinitrobenzenesulfonic acid, which produces different chromogens with distinct absorbance maxima for each class of compound nih.gov. Hydrazine yields a product with a maximum absorbance (λmax) at 570 nm, while hydrazides produce chromogens with λmax at 385 and 500 nm nih.gov. This differential reactivity could potentially be exploited for the analysis of this compound.

Similarly, 2-hydroxy-l-naphthaldehyde guanylhydrazone has been used as a reagent for the spectrophotometric determination of vanadium, forming a yellow complex with a λmax at 405 nm ias.ac.in. This indicates that the guanylhydrazone moiety itself can act as a chromogenic agent upon complexation. It is plausible that this compound could form colored complexes with certain metal ions, providing a basis for a direct spectrophotometric assay.

Spectrofluorometry offers higher sensitivity and selectivity. The reaction of hydrazine with reagents like 1,2-naphthoquinone-4-sulfonic acid to produce a fluorescent product is a known analytical method researchgate.net. Furthermore, the derivatization of hydrazine with p-dimethylaminobenzaldehyde not only produces a colored product but one that is also fluorescent, with excitation and emission wavelengths of 466 and 546 nm, respectively researchgate.net. Given the structural similarities, it is highly probable that a sensitive spectrofluorometric assay could be developed for this compound based on a similar derivatization reaction.

Table 3: Summary of Potential Spectroscopic Quantification Approaches

Method Reagent/Principle λmax (Absorbance/Emission) Applicability to this compound Reference
Spectrophotometry Trinitrobenzenesulfonic Acid 385 nm and 500 nm (for hydrazides) Reaction with the hydrazide group to form a colored product. nih.gov
Spectrophotometry Metal Ion Complexation Dependent on metal ion The guanylhydrazone moiety can form colored complexes. ias.ac.in
Spectrofluorometry p-Dimethylaminobenzaldehyde Ex: 466 nm, Em: 546 nm Derivatization of the hydrazide group to form a fluorescent hydrazone. researchgate.net

| Spectrofluorometry | 1,2-Naphthoquinone-4-sulfonic acid | Dependent on conditions | Reduction of the reagent by the hydrazide group to form a fluorescent product. | researchgate.net |

Development of Specialized Sensing Probes for this compound (inspired by related compounds)

The development of chemosensors and fluorescent probes for the selective detection of specific analytes is a rapidly advancing field. While no probes specifically designed for this compound are reported, the extensive research on sensors for hydrazine and related hydrazide-hydrazone compounds provides a clear blueprint for their potential design rsc.orgresearchgate.net.

The fundamental principle behind many of these probes is the reaction of the hydrazine or hydrazide moiety with a signaling molecule, leading to a detectable change in fluorescence or color. For example, fluorescent probes for hydrazine often utilize a "turn-on" mechanism where a non-fluorescent molecule becomes highly fluorescent upon reaction with hydrazine nih.govmdpi.comrsc.org. This can be achieved by designing a probe with a dicyanovinyl group, which quenches fluorescence. The nucleophilic attack by hydrazine cleaves this group, restoring the fluorescence of the core fluorophore rsc.orgnih.gov.

Another strategy involves the use of fluorophores like BODIPY functionalized with a hydrazide group. These probes can act as colorimetric and fluorogenic sensors for specific analytes through reactions that alter the electronic properties of the BODIPY core acs.orgnih.gov.

Inspired by these approaches, a specialized sensing probe for this compound could be conceptualized. Such a probe would likely consist of two key components:

A Recognition Site: This would be a reactive group, such as an aldehyde or a dicyanovinyl moiety, that can selectively react with the terminal hydrazide group of this compound.

A Signal Transducer (Fluorophore): This would be a fluorescent molecule, like a coumarin, fluorescein, or BODIPY derivative, whose optical properties (e.g., fluorescence intensity, emission wavelength) are significantly altered upon the reaction at the recognition site.

The design would aim for high selectivity, ensuring the probe does not react with other structurally similar molecules that might be present in a sample. The sensitivity of such a probe could potentially reach the parts-per-billion (ppb) level, as has been demonstrated for hydrazine probes nih.govrsc.org. The development of such a probe would enable rapid, sensitive, and selective detection of this compound in various matrices.

Future Perspectives and Interdisciplinary Research Avenues

Rational Design of Oxalyl Monoguanylhydrazide Derivatives for Tailored Academic Applications

The strategic and rational design of novel derivatives based on the this compound scaffold offers a significant opportunity to create molecules with customized properties for various academic research applications. This approach hinges on the targeted modification of the parent structure to enhance or introduce specific functionalities. Computational chemistry and molecular modeling are anticipated to be instrumental in this endeavor, allowing for the virtual design and preliminary assessment of new derivatives prior to their actual synthesis. nih.gov

Key areas for structural modification on the this compound molecule include the guanylhydrazone functional group, the central oxalyl linker, and the terminal carboxylic acid. For example, substitutions on the guanidino portion of the molecule could modulate its basicity and hydrogen-bonding capabilities, which may be crucial for its interaction with biological targets. Similarly, alterations to the oxalyl backbone could affect the molecule's conformational flexibility and the three-dimensional arrangement of its functional groups.

A promising area of application for such rationally designed derivatives is in the field of enzyme inhibition. Given that certain compounds containing a guanylhydrazone moiety have demonstrated inhibitory activity against enzymes like acetylcholinesterase, it is plausible that derivatives of this compound could be engineered to target specific enzymes. nih.govresearchgate.netrsc.org Molecular docking simulations could be utilized to forecast the binding affinities of these designed derivatives to the active sites of enzymes, thereby directing synthetic efforts toward the most promising candidates.

The synthesis of these novel derivatives could be readily achieved due to the versatile reactivity of oxalyl chloride and its related compounds, which are established as valuable precursors in the synthesis of heterocyclic compounds with potential medicinal applications. uni-rostock.deresearchgate.net This synthetic tractability could enable the generation of a diverse library of this compound derivatives for screening across a multitude of academic research disciplines.

Integration with Emerging Technologies for High-Throughput Research

The synergy between this compound and its prospective derivatives with cutting-edge technologies, particularly high-throughput screening (HTS), is poised to catalyze the discovery of novel applications for this class of compounds. chemdiv.comyoutube.com HTS facilitates the rapid evaluation of extensive compound libraries against a wide array of biological and chemical targets, thereby accelerating the pace of research and discovery.

Libraries composed of diverse this compound derivatives, created through rational design, could be subjected to HTS to pinpoint compounds with desired biological activities. For instance, these libraries could be screened against various cancer cell lines to identify potential anticancer agents, a known therapeutic area for some guanylhydrazone-containing molecules. nih.gov In a similar vein, screening against a spectrum of microbial pathogens could lead to the discovery of new antimicrobial agents. mdpi.comnih.gov

The efficiency of this discovery pipeline could be further enhanced by the adoption of automated synthesis platforms, which would allow for the swift production of varied chemical libraries centered around the this compound core. The data emanating from these high-throughput investigations would be crucial for delineating structure-activity relationships (SAR), which would subsequently inform and refine the next iteration of rational drug design.

Broader Impact and Interdisciplinary Research Collaborations

The comprehensive investigation of this compound and its derivatives is an inherently interdisciplinary undertaking, demanding a confluence of expertise from multiple scientific domains. Collaborative efforts among synthetic organic chemists, computational chemists, biochemists, and pharmacologists will be paramount to unlocking the full potential of this compound.

A collaborative workflow would likely involve synthetic organic chemists producing novel derivatives based on the in-silico predictions of computational chemists. ekb.eg These newly synthesized compounds would then undergo biological evaluation by biochemists and pharmacologists. This iterative cycle of design, synthesis, and testing is a fundamental paradigm in contemporary drug discovery and chemical biology.

The potential utility of this compound derivatives may also transcend the biomedical field. For example, the inherent metal-coordinating properties of the guanylhydrazone and oxalyl functionalities could be harnessed in materials science for the creation of novel catalysts or chemical sensors. Such endeavors would necessitate collaborations with materials scientists and inorganic chemists.

Furthermore, the guanidinium (B1211019) group is recognized for its ability to interact with anions and has been investigated for its role in facilitating transport across cellular membranes. mit.edunih.gov This opens up exciting avenues for interdisciplinary research with cell biologists to explore the use of this compound derivatives as molecular transporters or as probes to study cellular phenomena.

The following interactive table summarizes the key research areas and the corresponding interdisciplinary collaborations that will be vital for advancing the understanding and application of this compound.

Research AreaRequired Expertise and CollaborationsPotential Outcomes
Rational Derivative Design Computational Chemistry, Synthetic Organic ChemistryNovel compounds with tailored properties
Enzyme Inhibition Studies Biochemistry, Molecular ModelingIdentification of potent and selective enzyme inhibitors
Anticancer Research Oncology, Cell BiologyDevelopment of new therapeutic lead compounds
Antimicrobial Discovery Microbiology, Infectious Disease ResearchNovel agents to combat drug-resistant pathogens
Materials Science Inorganic Chemistry, Materials EngineeringNew catalysts, sensors, or functional materials
Cellular Transport Studies Cell Biology, BiophysicsMolecular tools for studying biological membranes

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis protocol for oxalyl monoguanylhydrazide to ensure high purity and yield?

  • Methodological Answer :

  • Use Pd-catalyzed C–H functionalization (where applicable) to introduce guanylhydrazide groups, ensuring precise stoichiometric control to avoid side reactions .
  • Purify via recrystallization in ethanol-water mixtures, monitoring purity via HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient). Confirm structural integrity using 1H^1H-NMR and IR spectroscopy to detect characteristic amide and hydrazide peaks (~1650 cm1^{-1}) .
  • Track yield optimization using Design of Experiments (DoE) to test variables like temperature, reaction time, and solvent polarity .

Q. What analytical techniques are critical for characterizing this compound’s structural conformation?

  • Methodological Answer :

  • Prioritize X-ray diffraction (XRD) for solid-state conformational analysis, as trans-planar configurations are common in oxalyl derivatives (e.g., oxalyl chloride, oxamide) .
  • Supplement with DFT-optimized molecular geometry calculations (B86bPBE-XDM functional) to compare experimental and theoretical bond angles .
  • Use dynamic light scattering (DLS) in solution-phase studies to assess aggregation behavior, particularly in polar solvents .

Q. How should researchers address discrepancies in reported thermodynamic stability data for this compound polymorphs?

  • Methodological Answer :

  • Perform differential scanning calorimetry (DSC) under inert atmospheres to measure melting points and enthalpy changes across polymorphs .
  • Cross-validate with high-pressure liquid chromatography (HPLC) retention times to infer relative stability.
  • Conduct error analysis to quantify uncertainties from instrumental precision (e.g., ±0.5°C for DSC) and batch-to-batch variability .

Advanced Research Questions

Q. What computational strategies resolve contradictions between DFT-predicted and experimentally observed polymorph energetics?

  • Methodological Answer :

  • Employ energy decomposition analysis (EDA) to isolate intra- vs. intermolecular interaction errors in DFT models. For example, cancellation errors in oxalyl dihydrazide systems require coupled cluster theory benchmarks for validation .
  • Use CrystalExplorer for Hirshfeld surface analysis to map intermolecular contacts (e.g., H-bonding, π-π stacking) that DFT may underestimate .
  • Publish raw computational data (basis sets, convergence criteria) in supplementary materials to enable reproducibility .

Q. How can ligand-directed functionalization improve site-selective modifications of this compound?

  • Methodological Answer :

  • Design directing groups (e.g., pyridyl, carboxy) to coordinate with Pd(II) catalysts, enabling regioselective C–H activation at β-positions .
  • Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate metal complexes.
  • Compare turnover numbers (TON) across solvents (e.g., DMF vs. THF) to optimize catalytic efficiency .

Q. What protocols ensure robust statistical validation of bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Apply ANOVA with post-hoc Tukey tests to compare IC50_{50} values across derivatives, ensuring n3n \geq 3 biological replicates .
  • Include negative controls (e.g., DMSO vehicle) and reference standards (e.g., cisplatin for cytotoxicity assays) to calibrate dose-response curves .
  • Disclose confidence intervals (95%) and p-values in supplementary tables, adhering to journal guidelines for pharmacological data .

Data Management & Reproducibility

Q. How should researchers present conflicting spectral data (e.g., NMR, IR) in publications?

  • Methodological Answer :

  • Annotate spectra with acquisition parameters (e.g., solvent, frequency, temperature) to contextualize discrepancies .
  • Provide raw data files (e.g., JCAMP-DX for NMR) in repositories like Zenodo, linked via DOI in the manuscript .
  • Discuss potential artifacts (e.g., solvent peaks, baseline noise) in the "Experimental Limitations" section .

Q. What frameworks support reproducible synthesis of this compound analogs?

  • Methodological Answer :

  • Develop a standardized reaction template in electronic lab notebooks (ELNs), including hazard assessments and waste disposal protocols .
  • Share step-by-step video protocols for critical steps (e.g., column chromatography) on platforms like JoVE .
  • Use ChemAxon or SciFinder to catalog analogs and predict physicochemical properties (logP, pKa_a) for prioritization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.